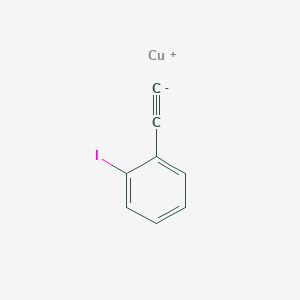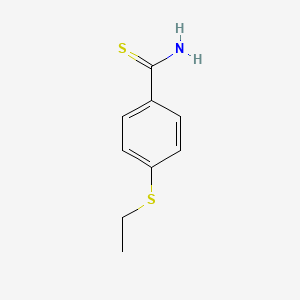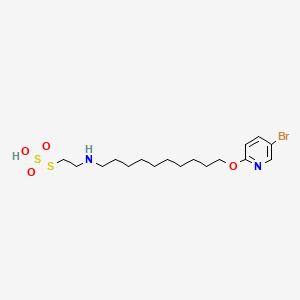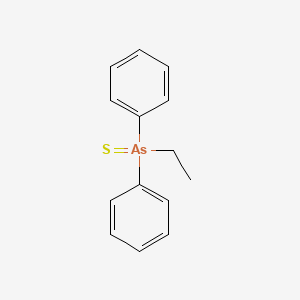
Arsine sulfide, ethyldiphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Arsine sulfide, ethyldiphenyl- is an organoarsenic compound that contains arsenic, sulfur, and ethyldiphenyl groups. This compound is part of a broader class of organoarsenic compounds, which have diverse applications in various fields due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of arsine sulfide, ethyldiphenyl- typically involves the reaction of ethyldiphenylarsine with sulfur. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as: [ \text{(C}_6\text{H}_5\text{)_2}\text{AsC}_2\text{H}_5 + \text{S} \rightarrow \text{(C}_6\text{H}_5\text{)_2}\text{AsS} \text{C}_2\text{H}_5 ]
Industrial Production Methods
Industrial production of high-purity arsenic compounds, including arsine sulfide, ethyldiphenyl-, involves several steps. These steps include the purification of raw materials, synthesis of intermediate compounds, and final product formation. Techniques such as sublimation and reduction are commonly used to achieve high purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
Arsine sulfide, ethyldiphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: Reduction reactions can convert the compound back to its elemental form.
Substitution: The ethyldiphenyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen sulfide, hydrochloric acid, and various oxidizing agents. The conditions for these reactions vary, with some requiring elevated temperatures and pressures .
Major Products Formed
The major products formed from these reactions include arsenic oxides, substituted arsine compounds, and elemental arsenic .
Applications De Recherche Scientifique
Arsine sulfide, ethyldiphenyl- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, particularly in cancer treatment.
Industry: Utilized in the semiconductor industry for the production of high-purity arsenic compounds
Mécanisme D'action
The mechanism of action of arsine sulfide, ethyldiphenyl- involves its interaction with cellular components, leading to various biochemical effects. The compound can disrupt ion homeostasis, leading to cellular damage and hemolysis. It interacts with hemoglobin and other proteins, causing oxidative stress and membrane disruption .
Comparaison Avec Des Composés Similaires
Similar Compounds
Arsine (AsH₃): A simple hydride of arsenic, highly toxic and used in the semiconductor industry.
Arsenic Trioxide (As₂O₃): Used in medicine and industry, known for its toxicity and therapeutic applications.
Triphenylarsine (As(C₆H₅)₃): An organoarsenic compound used in organic synthesis.
Uniqueness
Arsine sulfide, ethyldiphenyl- is unique due to its specific combination of ethyldiphenyl groups and sulfur, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications in chemistry and industry.
Propriétés
Numéro CAS |
51554-75-7 |
|---|---|
Formule moléculaire |
C14H15AsS |
Poids moléculaire |
290.26 g/mol |
Nom IUPAC |
ethyl-diphenyl-sulfanylidene-λ5-arsane |
InChI |
InChI=1S/C14H15AsS/c1-2-15(16,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,2H2,1H3 |
Clé InChI |
IQSGBPCDYCQIKR-UHFFFAOYSA-N |
SMILES canonique |
CC[As](=S)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Butyl-7,7,8,9,9-pentamethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B14652246.png)
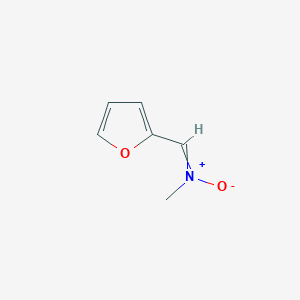
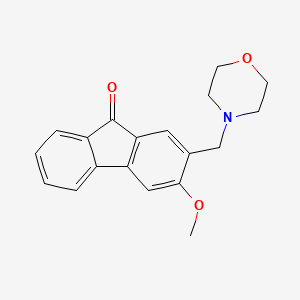
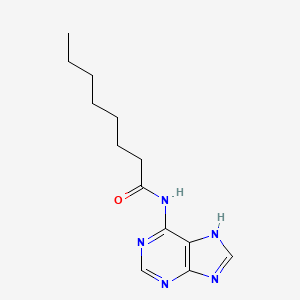

![4-Acetamido-N-[4-(benzyloxy)phenyl]butanamide](/img/structure/B14652286.png)
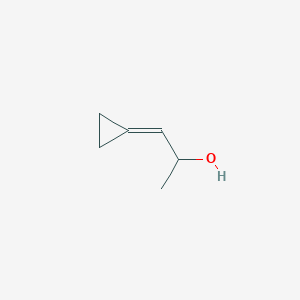
![Lithium, [2-(methylthio)phenyl]-](/img/structure/B14652294.png)


